C31H36Fno2

RNase L pathway antiviral innate immunity apoptosis

The compound with molecular formula C31H36FNO2 corresponds to 4-[(E)-2-(4-fluorophenyl)-5-hydroxy-1-[4-(1-propan-2-ylpiperidin-4-yl)phenyl]pent-1-enyl]phenol (PubChem CID. It is a synthetic small molecule characterized by a triarylethylene-like scaffold, possessing a molecular weight of 473.6 g/mol, calculated XLogP3-AA of 7.4, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C31H36FNO2
Molecular Weight 473.6 g/mol
Cat. No. B15172713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC31H36Fno2
Molecular FormulaC31H36FNO2
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)C(CCNC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C
InChIInChI=1S/C31H36FNO2/c1-31(2)22-26(18-20-35-31)28(23-9-5-3-6-10-23)17-19-33-30(34)21-29(24-11-7-4-8-12-24)25-13-15-27(32)16-14-25/h3-16,26,28-29H,17-22H2,1-2H3,(H,33,34)
InChIKeyWVVSVXGHCWACJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C31H36FNO2 Compound Overview: Molecular Identity, Structure, and Foundational Data for Scientific Procurement


The compound with molecular formula C31H36FNO2 corresponds to 4-[(E)-2-(4-fluorophenyl)-5-hydroxy-1-[4-(1-propan-2-ylpiperidin-4-yl)phenyl]pent-1-enyl]phenol (PubChem CID 162649869) [1]. It is a synthetic small molecule characterized by a triarylethylene-like scaffold, possessing a molecular weight of 473.6 g/mol, calculated XLogP3-AA of 7.4, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is structurally related to selective estrogen receptor modulators (SERMs) and has been investigated as a modulator of the 2-5A-dependent ribonuclease (RNase L) pathway [2].

Why C31H36FNO2 Cannot Be Simply Interchanged with Other RNase L Modulators or Cyclophilin Inhibitors


Structural and mechanistic differentiation precludes simple functional substitution of C31H36FNO2 with in-class analogs. The compound's unique triarylethylene scaffold dictates a distinct binding mode and target engagement profile compared to other RNase L modulators [1]. Furthermore, the molecular formula C31H36FNO2 is distinct from that of the small-molecule cyclophilin inhibitor (SMCypI) designated 'C31' (molecular formula C27H30N4O2S, CAS 2649904-85-6) [2]; confusion between these two distinct chemical entities can lead to experimental misinterpretation. The specific stereoelectronic features of the fluorophenyl and isopropylpiperidinyl substituents in C31H36FNO2 [1] directly influence its potency and selectivity, making it non-interchangeable with other RNase L activators or cyclophilin-targeting agents. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

C31H36FNO2 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


RNase L Activation Potency: C31H36FNO2 IC50 of 2.30 nM Compared to Reference Modulators

C31H36FNO2 activates the 2-5A-dependent ribonuclease (RNase L), with an IC50 of 2.30 nM determined by inhibition of protein synthesis in mouse L cell extracts [1]. This nanomolar potency places C31H36FNO2 among the most potent small-molecule RNase L activators reported, though direct head-to-head comparisons with other activators in the same assay system are not available. Class-level inference suggests that this potency may confer advantages in experimental settings requiring robust RNase L pathway activation at low compound concentrations.

RNase L pathway antiviral innate immunity apoptosis

Cyclophilin D-Mediated Calcium Retention Capacity: C31 Enhances Mitochondrial CRC vs. Cyclosporine A and Alisporivir

In isolated mouse liver mitochondria, the small-molecule cyclophilin inhibitor designated 'C31' (molecular formula C27H30N4O2S) enhanced calcium retention capacity (CRC) to a level significantly greater than that achieved by cyclosporine A (CsA, 1 µM) and alisporivir (ALV, 1 µM) when tested at 100 µM [1]. Specifically, C31 treatment resulted in CRC values that were statistically superior to both CsA (p<0.05) and ALV (p<0.01) [1]. This demonstrates that C31 provides enhanced functional inhibition of the mitochondrial permeability transition pore (mPTP) opening via cyclophilin D.

mitochondrial permeability transition cyclophilin D cardioprotection

Pan-Genotypic Anti-HCV Activity: C31 EC50 Values Across Genotypes 1a to 5a

The cyclophilin inhibitor 'C31' (C27H30N4O2S) demonstrates pan-genotypic anti-hepatitis C virus (HCV) activity with EC50 values spanning 1.20 µM to 7.76 µM against genotype 1a, 1b, 2a, 3a, 5a, and chimeric 2a/4a HCV subgenomic replicons (HCV-SGRs) [1]. This broad genotype coverage contrasts with many direct-acting antivirals (DAAs) that exhibit genotype-specific potency variations. Furthermore, C31 maintains full activity against ledipasvir-resistant viruses and exerts at least additive antiviral effects when combined with the NS5A inhibitor ledipasvir [1].

hepatitis C virus cyclophilin inhibitor antiviral resistance

Broad-Spectrum Anti-Flaviviridae Activity: Comparative EC50 Values for DENV, YFV, and ZIKV

The cyclophilin inhibitor 'C31' (C27H30N4O2S) exhibits broad-spectrum antiviral activity against multiple members of the Flaviviridae family. In cell culture assays, C31 inhibits viral replication of Dengue virus (DENV) with an EC50 of 7.3 µM, Yellow Fever virus (YFV) with an EC50 of 27.2 µM, and Zika virus (ZIKV) with an EC50 of 48.0 µM [1]. This activity profile distinguishes C31 from many narrow-spectrum antivirals and underscores its utility as a probe for host-targeted antiviral discovery.

flavivirus dengue yellow fever Zika

High Barrier to Resistance: C31 Resists Rapid Viral Escape Compared to Direct-Acting Antivirals

The cyclophilin inhibitor 'C31' (C27H30N4O2S) possesses a high barrier to resistance in HCV replicon systems [1]. Resistance to C31 arises from viral adaptations that weaken cyclophilin-dependent folding and disrupt the NS5A–cyclophilin interface, a mechanism distinct from that of direct-acting antivirals (DAAs) that target viral enzymes [1]. Cross-resistance is observed among cyclophilin-targeting inhibitors affecting the same host–virus axis [1].

antiviral resistance host-targeting antiviral NS5A

C31H36FNO2 and SMCypI C31: Validated Research Applications and Procurement Scenarios


RNase L Pathway Activation Studies

C31H36FNO2 is uniquely suited for experiments requiring robust activation of the RNase L pathway in cell culture. Its low nanomolar IC50 (2.30 nM) [1] enables precise dose-response studies while minimizing off-target cytotoxicity. Researchers investigating innate antiviral immunity, apoptosis regulation, or the role of RNase L in cancer biology should procure C31H36FNO2 to ensure consistent pathway engagement at physiologically relevant concentrations.

Mitochondrial Permeability Transition Pore (mPTP) Research

For studies focused on cyclophilin D and mPTP regulation, the cyclophilin inhibitor designated 'C31' (C27H30N4O2S) provides superior functional inhibition compared to cyclosporine A and alisporivir [1]. Its enhanced calcium retention capacity in isolated mitochondria [1] makes it the preferred tool for investigating ischemia-reperfusion injury, neurodegenerative disease models, and cardioprotection mechanisms.

Pan-Genotypic Hepatitis C Virus (HCV) Antiviral Screening

Investigators seeking a host-targeting antiviral probe with pan-genotypic activity should select 'C31' (C27H30N4O2S) based on its demonstrated EC50 range of 1.20–7.76 µM across HCV genotypes 1a, 1b, 2a, 3a, 5a, and 2a/4a chimeric replicons [1]. Its retained efficacy against ledipasvir-resistant viruses [1] further validates its use in resistance-bypass studies and combination therapy screens.

Broad-Spectrum Anti-Flavivirus Drug Discovery

'C31' (C27H30N4O2S) is the compound of choice for research programs targeting multiple Flaviviridae members, including Dengue, Yellow Fever, and Zika viruses. Its quantifiable antiviral activity against DENV (EC50 7.3 µM), YFV (EC50 27.2 µM), and ZIKV (EC50 48.0 µM) [1] supports its application as a broad-spectrum probe for identifying conserved host–virus interactions and as a benchmark for novel cyclophilin inhibitor development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for C31H36Fno2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.